

In-depth Technical Guide: Synthesis and Purification of FR-58664

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Compound of Interest

Compound Name: FR 58664

Cat. No.: B1219914

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A comprehensive search for the compound designated as FR-58664 has yielded no specific information regarding its synthesis, purification, or biological activity. Extensive queries across scientific databases and patent literature did not identify a publicly disclosed molecule with this identifier. The "FR" designation is commonly associated with compounds originating from the former Fujisawa Pharmaceutical Co., Ltd. (now part of Astellas Pharma), and while numerous compounds from their research are documented, FR-58664 does not appear in the available public record.

The search results included information on other well-known immunosuppressants from Fujisawa, such as FK-506 (Tacrolimus), and various patents assigned to the company for a range of chemical entities. However, none of these documents reference FR-58664. It is possible that FR-58664 is an internal research code for a compound that was not advanced into further development or publicly disclosed.

Without access to the chemical structure or any related publications for FR-58664, it is not possible to provide the requested in-depth technical guide, including experimental protocols, quantitative data, and visualizations.

To fulfill the user's request, information on the following would be required:

- **Chemical Structure:** The definitive chemical structure of FR-58664 is essential to understand its synthesis and properties.

- Primary Literature: Any published papers or patents describing the synthesis, purification, and characterization of FR-58664 would be necessary to extract the required experimental details.

Should information on FR-58664 become publicly available, a technical guide could be constructed. As a hypothetical example of how such a guide would be structured, please see the illustrative templates below.

Illustrative Data Presentation

Table 1: Hypothetical Summary of a Key Synthesis Step for a Fictional Compound

Parameter	Condition A	Condition B	Condition C
Starting Material	Intermediate X (1.0 eq)	Intermediate X (1.0 eq)	Intermediate X (1.0 eq)
Reagent	Reagent Y (1.2 eq)	Reagent Y (1.5 eq)	Reagent Z (1.1 eq)
Catalyst	Catalyst A (0.05 eq)	Catalyst A (0.1 eq)	Catalyst B (0.05 eq)
Solvent	Tetrahydrofuran (THF)	Dichloromethane (DCM)	N,N-Dimethylformamide (DMF)
Temperature	25 °C	0 °C to 25 °C	80 °C
Reaction Time	12 hours	8 hours	24 hours
Yield (%)	75	82	65
Purity (by HPLC)	95%	98%	92%

Illustrative Experimental Protocol

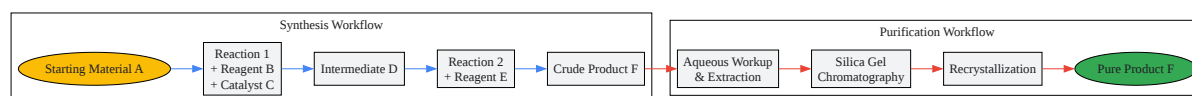
Hypothetical Synthesis of Intermediate Z from Intermediate X

To a solution of Intermediate X (1.0 g, 2.5 mmol) in anhydrous Tetrahydrofuran (25 mL) under a nitrogen atmosphere was added Reagent Y (0.36 g, 3.0 mmol). The mixture was cooled to 0 °C, and Catalyst A (0.06 g, 0.125 mmol) was added portion-wise. The reaction was allowed to

warm to room temperature and stirred for 12 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. Upon completion, the reaction was quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to afford Intermediate Z as a white solid.

Illustrative Visualization

Below is a hypothetical workflow for a chemical synthesis process, presented in the DOT language as requested.



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Caption: A generalized workflow for chemical synthesis and purification.

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